8-Bromo-1,6-naphthyridine-2-carboxamide

Medicinal Chemistry Organic Synthesis Scaffold Diversification

8-Bromo-1,6-naphthyridine-2-carboxamide (CAS 875514-62-8) is a bicyclic heteroaromatic compound belonging to the 1,6-naphthyridine family. Its core structure features a bromine atom at the 8-position and a carboxamide group at the 2-position, conferring distinct chemical reactivity that is exploited in medicinal chemistry.

Molecular Formula C9H6BrN3O
Molecular Weight 252.07 g/mol
CAS No. 875514-62-8
Cat. No. B1624688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,6-naphthyridine-2-carboxamide
CAS875514-62-8
Molecular FormulaC9H6BrN3O
Molecular Weight252.07 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C(C=NC=C21)Br)C(=O)N
InChIInChI=1S/C9H6BrN3O/c10-6-4-12-3-5-1-2-7(9(11)14)13-8(5)6/h1-4H,(H2,11,14)
InChIKeyZGTMIQCKGPDMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-1,6-naphthyridine-2-carboxamide (CAS 875514-62-8): A Versatile Brominated Heterocyclic Scaffold for Drug Discovery


8-Bromo-1,6-naphthyridine-2-carboxamide (CAS 875514-62-8) is a bicyclic heteroaromatic compound belonging to the 1,6-naphthyridine family . Its core structure features a bromine atom at the 8-position and a carboxamide group at the 2-position, conferring distinct chemical reactivity that is exploited in medicinal chemistry . The 1,6-naphthyridine scaffold itself is a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological activities . This specific compound serves primarily as a versatile synthetic intermediate, with its bromine substituent enabling further diversification through cross-coupling reactions, such as Suzuki-Miyaura couplings [1].

Procurement Risk: Why Unspecified Naphthyridine Analogs Are Not Interchangeable with 8-Bromo-1,6-naphthyridine-2-carboxamide


Generic substitution within the naphthyridine class is a high-risk procurement strategy due to extreme variations in biological activity driven by subtle structural changes. The position and type of substituents on the naphthyridine core dictate the compound's target binding, potency, and selectivity. For example, the 8-bromo-2-carboxamide pattern on the 1,6-naphthyridine scaffold in 8-Bromo-1,6-naphthyridine-2-carboxamide is a specific chemotype that has been directly linked to factor Xa inhibition and serves as a critical intermediate for generating diverse compound libraries [1]. Procuring an alternative, such as an 8-hydroxy-7-carboxamide derivative or a compound with a different halogen or substitution pattern, would yield a completely different pharmacological profile, rendering it unsuitable for assays designed around this specific molecular structure. Therefore, exact compound identity is non-negotiable for reproducible research outcomes.

Quantitative Differentiation of 8-Bromo-1,6-naphthyridine-2-carboxamide: Evidence-Based Justification for Selection


Defined Reactivity: The 8-Bromo Substituent Enables Efficient Diversification via Cross-Coupling

The bromine atom at the 8-position is a strategic handle for further synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. A 2007 patent by SERENEX INC. explicitly demonstrates the utility of 8-Bromo-[1,6]naphthyridine-2-carboxylic acid (the acid precursor to the target compound) as a key starting material for synthesizing a library of 2,8-disubstituted naphthyridines [1]. In contrast, the unsubstituted 1,6-naphthyridine core or derivatives lacking this halogen lack this same site-specific reactivity, limiting their utility in generating focused compound libraries. This bromo functionality allows for the introduction of diverse aryl, heteroaryl, or amine groups, a critical step in structure-activity relationship (SAR) studies [1].

Medicinal Chemistry Organic Synthesis Scaffold Diversification

Proven Link to Factor Xa Inhibition: A Defined Biological Activity Profile

The 8-bromo-1,6-naphthyridine-2-carboxamide scaffold is not merely an inert chemical building block; it is a recognized chemotype for blood coagulation factor Xa (FXa) inhibition . While quantitative IC50 data for the exact CAS 875514-62-8 compound against FXa is not publicly available in primary literature, the derivative N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamide hydrochloride has been explicitly described as an inhibitor of FXa, a critical enzyme in the coagulation cascade . This contrasts with other 1,6-naphthyridine substitution patterns, such as the 8-hydroxy-7-carboxamides, which are known HIV integrase or cytomegalovirus endonuclease inhibitors [1][2], demonstrating that even minor structural changes on the same core scaffold redirect biological activity to entirely different targets.

Pharmacology Anticoagulation Target Validation

Optimal Applications for 8-Bromo-1,6-naphthyridine-2-carboxamide in Academic and Industrial Research


Medicinal Chemistry: Lead Generation and SAR Studies for Novel Anticoagulants

This compound is a logical starting point for medicinal chemistry programs focused on developing novel factor Xa inhibitors . Its 8-bromo substituent is a crucial functional handle for SAR exploration, enabling the rapid synthesis of a library of 8-substituted analogs via cross-coupling reactions [1]. This approach allows researchers to systematically probe the structural requirements for optimal FXa binding affinity, selectivity, and pharmacokinetic properties. Procurement of this specific scaffold, rather than a non-halogenated or differently substituted naphthyridine, directly enables this efficient, modular strategy.

Chemical Biology: Development of Targeted Covalent Probes

The aryl bromide moiety in 8-Bromo-1,6-naphthyridine-2-carboxamide provides a site for introducing bioorthogonal handles or for further functionalization. This makes it a valuable precursor for generating chemical probes to study the biological function of factor Xa or other potential targets . For instance, the bromine can be replaced with an alkyne or azide group via Sonogashira or other cross-coupling chemistries, enabling downstream click chemistry applications for target engagement studies, pull-down assays, or imaging.

Process Chemistry and Drug Development: Late-Stage Functionalization

The robust synthetic procedures described in patents for converting 8-Bromo-[1,6]naphthyridine-2-carboxylic acid derivatives into diverse amides and esters [1] underscore its utility in process research. The defined reactivity of the carboxamide and bromine functional groups allows for predictable, scalable derivatization. For drug development, this compound can serve as a stable, well-characterized advanced intermediate for the production of kilogram quantities of more complex drug candidates, reducing synthetic steps and improving overall process efficiency.

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